molecular formula C25H23OP B3019891 (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1807740-34-6

(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No. B3019891
CAS RN: 1807740-34-6
M. Wt: 370.432
InChI Key: HKAWVLHXUZNLPP-HHHXNRCGSA-N
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Description

The compound contains an anthracen-9-yl group, a tert-butyl group, and a 2,3-dihydrobenzo[d][1,3]oxaphosphole group. Anthracene is a polycyclic aromatic hydrocarbon, tert-butyl is a common alkyl group, and benzo[d][1,3]oxaphosphole is a heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an anthracene derivative with a suitable precursor for the 2,3-dihydrobenzo[d][1,3]oxaphosphole group .


Molecular Structure Analysis

The molecular structure would be characterized by the three distinct functional groups mentioned above. The anthracen-9-yl group would provide aromatic character, the tert-butyl group would provide steric bulk, and the 2,3-dihydrobenzo[d][1,3]oxaphosphole group would introduce heteroatom functionality .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the anthracen-9-yl and 2,3-dihydrobenzo[d][1,3]oxaphosphole groups. The tert-butyl group is generally quite inert .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the anthracen-9-yl group could impart fluorescence, the tert-butyl group could influence the compound’s solubility, and the 2,3-dihydrobenzo[d][1,3]oxaphosphole group could confer unique reactivity .

Scientific Research Applications

(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been used for a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for imaging and sensing. It has also been used as a ligand in coordination chemistry and as an inhibitor of enzymes. This compound has been studied for its potential applications in drug delivery and drug design, as well as its potential use as a biomarker for cancer.

Mechanism of Action

(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been studied for its ability to form strong covalent bonds with other molecules. This property allows it to act as a catalyst in chemical reactions, as well as a ligand in coordination chemistry. This compound can also act as an inhibitor of enzymes, as it can bind to the active site of an enzyme and prevent it from catalyzing a reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as antimicrobial and antifungal activity. It has also been studied for its potential effects on the nervous system, as it has been shown to have neuroprotective and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The use of (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole in laboratory experiments has several advantages and limitations. One of the major advantages is its high solubility in many organic solvents, which makes it easy to work with. Additionally, this compound is a highly versatile compound, making it useful for a wide range of applications. However, this compound is not very stable in water, and it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole are vast, and there are many possible future directions for research. One potential area of research is the use of this compound as a drug delivery system, as its ability to form strong covalent bonds could make it useful for targeted drug delivery. Additionally, this compound could be used in the development of new drugs and therapies, as it has been shown to have antioxidant and anti-inflammatory properties. Additionally, further research on the biochemical and physiological effects of this compound could lead to new treatments for various diseases and disorders. Finally, this compound could be used as a fluorescent probe for imaging and sensing, as well as a biomarker for cancer.

Synthesis Methods

The synthesis of (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been extensively studied, and various methods have been developed to produce the compound. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction produces a phosphonium ylide, which then reacts with an alkene to form this compound. Other methods, such as the Horner-Wadsworth-Emmons reaction and the Negishi coupling reaction, have also been used to synthesize this compound.

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Specific safety and hazard information would depend on the compound’s physical and chemical properties .

properties

IUPAC Name

(3S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWVLHXUZNLPP-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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